molecular formula C11H20BrNO3 B6236169 tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate CAS No. 170876-68-3

tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B6236169
CAS No.: 170876-68-3
M. Wt: 294.19 g/mol
InChI Key: DGTXYSZASJZJJK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate (CAS 170876-68-3) is a chiral brominated carbamate featuring a tert-butyl protecting group and a ketone functionality. Its molecular formula is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol . The compound’s stereochemistry at the 3S position and the presence of a bromine atom at the 1-position make it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical precision and functional group reactivity are critical. The Smiles notation (CC(C)C(NC(=O)OC(C)(C)C)C(=O)CBr) highlights its branched alkyl chain, tert-butyl carbamate moiety, and brominated ketone structure . While physical properties such as melting point and density remain unreported, its structural attributes suggest utility in nucleophilic substitution reactions and as a precursor for bioactive molecules.

Properties

CAS No.

170876-68-3

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1

InChI Key

DGTXYSZASJZJJK-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

The tert-butyl carbamate group is introduced through reaction of a brominated oxopentanoyl intermediate with tert-butoxycarbonyl (Boc) protecting agents. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitating deprotonation.

Representative Reaction Scheme:

(3S)-1-Bromo-4-methyl-2-oxopentan-3-amine+Boc2OBase, DCMtert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate\text{(3S)-1-Bromo-4-methyl-2-oxopentan-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, DCM}} \text{this compound}

Bromination and Oxidation

The bromine atom is introduced via electrophilic bromination or nucleophilic substitution. For example, hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) may brominate a hydroxyl or ketone precursor under controlled temperatures (0–5°C).

Optimization of Reaction Conditions

Achieving high yield and enantiomeric excess (ee) requires meticulous parameter optimization. The table below summarizes critical variables and their impacts:

Table 1: Key Reaction Parameters and Their Effects

ParameterOptimal ConditionImpact on Yield/ee
Temperature0–5°C (bromination)Minimizes side reactions
SolventAnhydrous DCMEnhances nucleophilicity
BaseDMAPImproves Boc activation
Reaction Time12–24 hoursEnsures completion

Maintaining an inert atmosphere (N₂ or Ar) is critical to prevent oxidation of intermediates.

Stereochemical Control and Validation

The (3S) configuration is preserved using chiral auxiliaries or enantioselective catalysts. Analytical methods for confirming stereochemistry include:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiralpak AD-H columns with hexane-isopropanol eluents resolve enantiomers, comparing retention times against racemic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz}) and nuclear Overhauser effect (NOE) correlations validate spatial arrangements.

Scalability and Industrial Considerations

Large-scale synthesis necessitates modifications for cost-efficiency and safety:

Table 2: Scalability Challenges and Solutions

ChallengeSolution
Exothermic brominationGradual reagent addition
Solvent recoveryDistillation recycling
Byproduct managementFiltration/recrystallization

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as enzymatic resolution or flow chemistry, are emerging but remain less prevalent due to complexity .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction can yield alcohol derivatives, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Sodium azide (NaN3) in the presence of copper(I) catalysts for azide substitutions.

Major Products Formed

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols.

  • Substitution: Azides, thiols, or amines.

Scientific Research Applications

L-BCA can be synthesized through a two-step process:

  • Reaction of Leucine Methyl Ester : The first step involves reacting leucine methyl ester with tert-butyl chloroformate.
  • Addition of Lithium Bromide : The second step incorporates lithium bromide to introduce the bromo group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Catalysis

L-BCA has shown significant promise as a catalyst in asymmetric synthesis, particularly in the formation of beta-lactams. This class of compounds is vital in pharmaceutical chemistry due to their role as intermediates in antibiotic synthesis.

Case Study: In a study published in Journal of Organic Chemistry, L-BCA was utilized to facilitate the enantioselective synthesis of beta-lactams with high yields and selectivity, demonstrating its effectiveness as a chiral catalyst .

Drug Discovery

The compound's ability to inhibit bacterial serine hydrolase enzymes positions it as a potential candidate for drug development against bacterial infections. Ongoing research aims to explore its efficacy and mechanism of action.

Case Study: Preliminary studies indicated that L-BCA exhibits inhibitory activity against specific bacterial strains, suggesting its potential utility as an antibacterial agent .

Material Science

L-BCA's unique chemical properties allow for its application in developing novel materials with specific functionalities. Research is exploring its use in creating polymeric materials that could enhance performance in various industrial applications.

Case Study: Research conducted at UCLA highlighted the potential for L-BCA derivatives to improve the mechanical properties of biodegradable polymers .

Current State of Research

Research on this compound is ongoing, with investigations focusing on enhancing its catalytic efficiency, expanding its biological applications, and exploring new synthetic pathways for derivative compounds.

Limitations and Future Directions

While L-BCA shows great promise, limitations include:

  • Limited data on long-term toxicity and environmental impact.
  • Challenges in large-scale synthesis and purification.

Future research should aim to address these limitations by:

  • Conducting comprehensive toxicity studies.
  • Developing more efficient synthetic routes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is highly dependent on its context of use. Typically, it acts as an intermediate or building block in larger chemical syntheses rather than having a direct biological effect on its own. Its reactive bromine and carbamate groups allow it to participate in various biochemical pathways when converted into more active derivatives.

Comparison with Similar Compounds

tert-Butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

  • Molecular Formula: C₁₂H₂₂BrNO₃
  • Molecular Weight : 308.21 g/mol
  • CAS : 2402789-38-0
  • Key Difference: An additional methyl group at the 4-position of the pentanone backbone.
  • The higher molecular weight may also influence solubility .

tert-Butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate

  • Molecular Formula: C₁₁H₂₀ClNO₃
  • Molecular Weight : ~273.74 g/mol (estimated)
  • CAS: Not explicitly listed (referenced in ).
  • Key Difference : Bromine replaced by chlorine.
  • Impact: Chlorine’s lower electronegativity and reduced leaving-group ability compared to bromine may result in slower reaction kinetics in SN2 mechanisms.

Enantiomers and Stereochemical Variants

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

  • Molecular Formula: C₁₁H₂₀BrNO₃
  • Molecular Weight : 294.19 g/mol
  • CAS : Referenced in .
  • Key Difference : Enantiomeric (3R) configuration.
  • Impact : The stereochemical inversion may lead to divergent biological activity in chiral environments, such as enzyme-binding interactions. This is critical in asymmetric synthesis and drug design .

tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate

  • Molecular Formula: C₁₂H₂₂BrNO₃
  • Molecular Weight : 308.22 g/mol
  • CAS : 121142-30-1
  • Key Difference : Extended carbon chain (hexan vs. pentan) and (3R) stereochemistry.
  • The stereocenter’s position may alter conformational preferences .

Functional Group Modifications

tert-Butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate

  • Molecular Formula: C₁₂H₂₄BrNO₂
  • Key Difference : Absence of the ketone group.
  • Impact : Loss of the electrophilic carbonyl reduces reactivity in condensation or nucleophilic addition reactions. This variant may serve as a simpler alkylation intermediate .

Ethyl 4-bromo-3-methylbut-2-enoate

  • Molecular Formula : C₇H₁₁BrO₂
  • Key Difference : Ester group and α,β-unsaturated double bond.
  • Impact : The conjugated system enables Michael addition reactions, contrasting with the target compound’s suitability for substitution or amidation chemistry .

Cyclic and Heterocyclic Carbamates

tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate

  • Molecular Formula: C₁₀H₁₉FNO₂
  • CAS : 1052713-48-0
  • Key Difference : Piperidine ring with fluorine substitution.
  • Impact : The fluorine atom introduces electronegativity and metabolic stability, while the cyclic structure restricts conformational flexibility compared to the acyclic target compound .

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate

  • Molecular Formula: C₁₀H₁₉NO₃
  • CAS : 154737-89-0
  • Key Difference : Cyclopentyl ring with hydroxyl group.
  • Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility. The rigid cyclic structure may limit accessibility in sterically demanding reactions .

Research Implications

The target compound’s bromine atom and tert-butyl carbamate group position it as a high-value intermediate for synthesizing enantiopure pharmaceuticals. Comparisons with analogs underscore the importance of substituents (e.g., halogens, methyl groups) and stereochemistry in tuning reactivity, solubility, and biological activity. For instance, the 4,4-dimethyl variant offers insights into steric effects, while cyclic derivatives highlight trade-offs between rigidity and functional versatility. Future studies should prioritize experimental data on reaction kinetics and biological profiling to validate these structural hypotheses.

Biological Activity

tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine substituent, which enhances its reactivity and may influence its interaction with biological targets.

  • Molecular Formula : C₁₁H₂₀BrNO₃
  • Molecular Weight : 294.19 g/mol
  • CAS Number : 170876-68-3
  • Structure : The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a bromo-substituted oxopentane.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows the compound to interact with various biological macromolecules, potentially acting as an inhibitor or modulator of enzymatic activity.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition :
    • Research indicates that carbamate derivatives can act as inhibitors for various enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on methyltransferases, which are crucial for DNA and protein methylation processes .
    • In a comparative study, compounds with similar structures exhibited IC₅₀ values ranging from 35 nM to over 10 µM against different methyltransferases, suggesting that structural modifications significantly impact their potency .
  • Selectivity and Potency :
    • The selectivity of this compound for specific targets remains an area of ongoing investigation. Compounds within the same class often display varying degrees of selectivity, which can be influenced by the nature of the substituents on the carbamate .
  • Case Studies :
    • A notable case study involved the assessment of a related compound's effects on cancer cell lines, where it demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
    • Another study investigated the role of similar brominated carbamates in inhibiting bacterial growth, revealing potential applications in antimicrobial therapy .

Data Table: Comparative Activity of Similar Compounds

Compound NameIC₅₀ (nM)Target EnzymeSelectivity
This compoundTBDTBDTBD
NAH-C3-GPRRRS940NTMT1High
NAH-C3-PPKRIA35NTMT1Very High
Compound X (related structure)>1000Other MethyltransferasesLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a β-amino ketone intermediate. Key steps include:

  • Stereochemical Control : Use (3S)-configured starting materials to preserve chirality during bromination and ketone formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve carbamate coupling efficiency by stabilizing intermediates .
  • Temperature Modulation : Maintain temperatures below 0°C during bromination to minimize side reactions like elimination .
    • Yield Improvement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted tert-butyl carbamate and brominated byproducts .

Q. How can the stereochemical integrity of the (3S)-chiral center be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (3S)-configuration, as demonstrated for analogous tert-butyl carbamates .
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers and assess optical purity (>98% ee required for synthetic utility) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies impurities (e.g., residual solvents, de-brominated products) and confirms the presence of the tert-butyl group (δ ~1.4 ppm) and ketone (δ ~210 ppm) .
  • GC/MS : Monitors thermal stability by detecting decomposition products (e.g., tert-butyl isocyanate) under heated conditions .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare SN2 reactivity with analogous chloro or iodo derivatives using polarimetric tracking in DMSO. Bromine’s moderate leaving-group ability balances reaction rate and stability .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation energies for bromide displacement, guiding solvent/catalyst selection .

Q. What are the decomposition pathways of this compound under acidic or basic conditions, and how can stability be enhanced?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (24 hrs, 25°C) and 0.1M NaOH (24 hrs, 40°C). LC-MS identifies hydrolysis products (e.g., free amine, tert-butanol) .
  • Stabilization Strategies : Lyophilization and storage under argon at -20°C reduce hydrolysis. Buffering reaction media to pH 6–7 minimizes acid/base degradation .

Q. How can computational chemistry predict the compound’s behavior in solid-state or solution-phase environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate crystal packing using Mercury® software to assess steric effects from the tert-butyl group and predict solubility in solvents like acetonitrile .
  • Solvent-Accessible Surface Area (SASA) Analysis : Quantifies hydrophobic interactions in aqueous solutions, informing formulation strategies for biological assays .

Q. What methodologies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to mitigate discrepancies caused by moisture or oxygen .
  • Controlled Variable Testing : Systematically vary catalysts (e.g., DMAP vs. DIPEA) or temperature to identify outlier results in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.